![molecular formula C13H18N2O2 B2402453 N-[2-(1,2,3,4-tetrahydroquinolin-8-yloxy)ethyl]acetamide CAS No. 931586-48-0](/img/structure/B2402453.png)
N-[2-(1,2,3,4-tetrahydroquinolin-8-yloxy)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(1,2,3,4-tetrahydroquinolin-8-yloxy)ethyl]acetamide” is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.3 . It is stored at a temperature of 28°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2O2/c1-10(16)14-8-9-17-12-6-2-4-11-5-3-7-15-13(11)12/h2,4,6,15H,3,5,7-9H2,1H3,(H,14,16) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 234.3 . It is stored at a temperature of 28°C .Aplicaciones Científicas De Investigación
Antibiotic Properties : A tetrahydroquinoline derivative similar to N-[2-(1,2,3,4-tetrahydroquinolin-8-yloxy)ethyl]acetamide, named helquinoline, was discovered in cultures of Janibacter limosus. It showed high biological activity against bacteria and fungi (Asolkar et al., 2004).
Structural Studies and Properties : Research on the structural aspects of two amide-containing isoquinoline derivatives has been conducted. This includes the study of their reaction with mineral acids and their properties in forming gels and crystalline solids (Karmakar et al., 2007).
Antiproliferative Activities : Certain derivatives of this compound have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. One such compound showed specific activity against nasopharyngeal carcinoma cell lines (I‐Li Chen et al., 2013).
Photodegradation Studies : Studies on the photodegradation of acetochlor in water revealed several photoproducts, including derivatives of 1,2,3,4-tetrahydroquinoline, providing insights into environmental degradation processes of certain chemicals (Zheng & Ye, 2003).
Synthesis of Derivatives : Various studies have focused on the synthesis of this compound derivatives and their potential applications. This includes the synthesis of compounds for potential pharmacological activities and investigations into their structural properties (Ahmed et al., 2006).
Chemical Sensor Development : A study on a fluorescent sensor based on a quinoline platform, which includes derivatives of this compound, highlights its selectivity and sensitivity in detecting certain metal ions (Zhou et al., 2012).
Anti-Inflammatory and Analgesic Activities : Some derivatives of this compound have been synthesized and investigated for their potential anti-inflammatory and analgesic activities (Abdel-Lattif et al., 2014).
Antioxidant Properties : New derivatives of tetrahydroquinolines, related to this compound, have been synthesized and found to have significant anti-radical capacity, indicating their potential as antioxidants (Kouznetsov et al., 2011).
Synthesis for Antihistaminic Activity : The synthesis of beta-[2-(alkoxyethyl)oxy]- and beta-[[2-(N,N-dialkylamino)ethyl]oxy]acetamides containing an N-heteryl moiety, related to this compound, has been reported for potential antihistaminic activity (Rao & Reddy, 1994).
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(1,2,3,4-tetrahydroquinolin-8-yloxy)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10(16)14-8-9-17-12-6-2-4-11-5-3-7-15-13(11)12/h2,4,6,15H,3,5,7-9H2,1H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHNNTHVPAUHDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC=CC2=C1NCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B2402370.png)
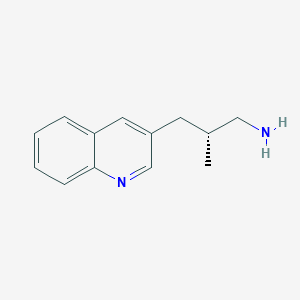

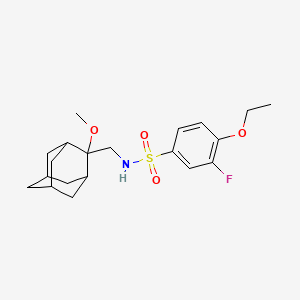
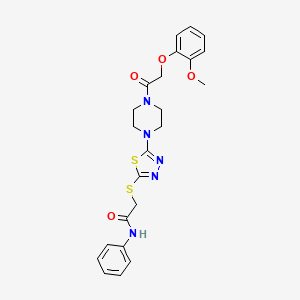
![3-(4-Chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol](/img/structure/B2402379.png)
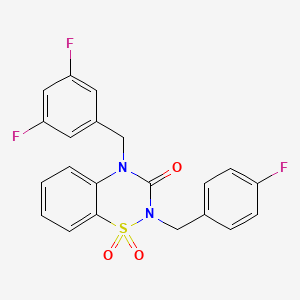
![N-(4-ethylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2402381.png)
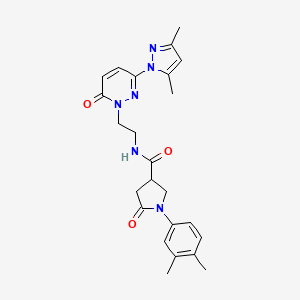

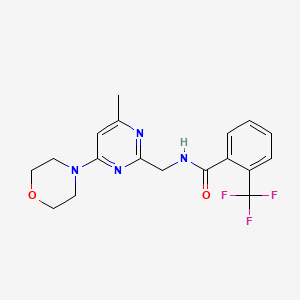
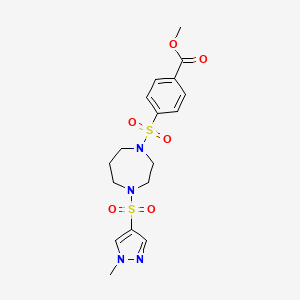
![3-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B2402391.png)
![(1H-pyrazolo[4,3-b]pyridin-3-yl)methanol](/img/structure/B2402393.png)
